
3-CYANOBENZYL-D6 BROMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-CYANOBENZYL-D6 BROMIDE, also known as α-Bromo-m-tolunitrile, 3-(Bromomethyl)benzonitrile, is a chemical compound with the formula C8H6BrN . It is an intermediate for the synthesis of 3-(bromomethyl)benzaldehyde .
Synthesis Analysis
3-CYANOBENZYL-D6 BROMIDE is synthesized from 3-(bromomethyl)benzaldehyde . It also undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron .Molecular Structure Analysis
The molecular structure of 3-CYANOBENZYL-D6 BROMIDE consists of a benzene ring with a cyano group (-CN) and a bromomethyl group (-CH2Br) attached to it .Chemical Reactions Analysis
3-CYANOBENZYL-D6 BROMIDE undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron .Physical And Chemical Properties Analysis
The molecular weight of 3-CYANOBENZYL-D6 BROMIDE is 196.044 . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-CYANOBENZYL-D6 BROMIDE involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include the introduction of a deuterium atom, the formation of a cyano group, and the substitution of a bromine atom with deuterium.", "Starting Materials": ["Benzyl-D6 bromide", "Sodium cyanide", "Deuterium oxide", "Sodium hydroxide", "Hydrochloric acid", "Ethanol"], "Reaction": ["Step 1: Dissolve benzyl-D6 bromide in ethanol and add sodium cyanide. Heat the mixture to reflux and stir for several hours to form 3-cyanobenzyl-D6 bromide.", "Step 2: Dissolve the 3-cyanobenzyl-D6 bromide in deuterium oxide and add sodium hydroxide. Heat the mixture to reflux and stir for several hours to introduce a deuterium atom at the benzylic position.", "Step 3: Add hydrochloric acid to the mixture to neutralize the solution and extract the product using an organic solvent."]} } | |
CAS RN |
1219802-21-7 |
Molecular Formula |
C8H6BrN |
Molecular Weight |
202.084 |
IUPAC Name |
3-[bromo(dideuterio)methyl]-2,4,5,6-tetradeuteriobenzonitrile |
InChI |
InChI=1S/C8H6BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2/i1D,2D,3D,4D,5D2 |
InChI Key |
CVKOOKPNCVYHNY-NVSFMWKBSA-N |
SMILES |
C1=CC(=CC(=C1)CBr)C#N |
synonyms |
3-CYANOBENZYL-D6 BROMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2,4'-Bipyridine]-6-carboxylic acid](/img/structure/B577660.png)
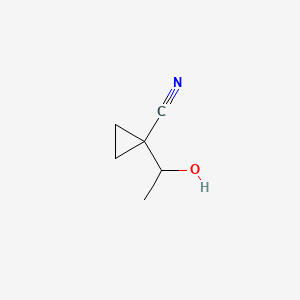
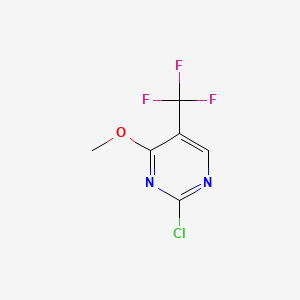
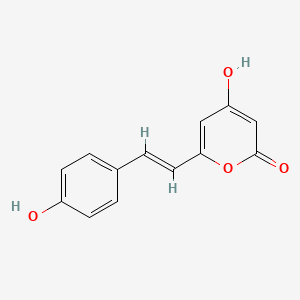
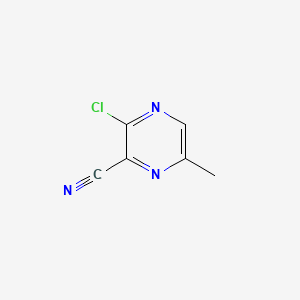
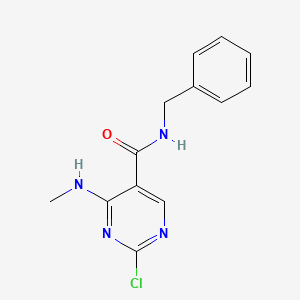

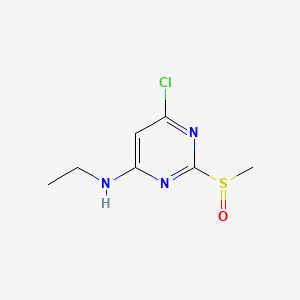
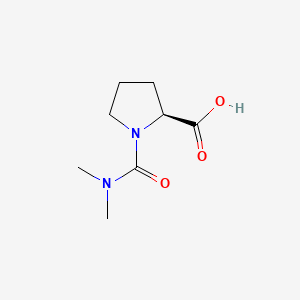

![3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B577680.png)